N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
Description
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a halogenated acetamide derivative characterized by a brominated benzyl group at the 3-position of the aromatic ring and a chloro-substituted acetamide backbone. Its molecular formula is C₁₂H₁₄BrClNO, with a molecular weight of 304.60 g/mol. The compound’s structure combines aromatic bromine (electron-withdrawing) and chloroacetamide moieties, which are known to influence reactivity and biological interactions, particularly in agrochemical or pharmaceutical contexts .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKVHKSPXXVHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Br)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzyl Derivatives
The 3-bromo-benzyl intermediate is synthesized via electrophilic aromatic substitution. A representative protocol involves:
Reagents :
-
3-Bromotoluene (1.0 equiv)
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N-Bromosuccinimide (NBS, 1.05 equiv)
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Radical initiator (e.g., AIBN, 0.1 equiv)
Conditions :
-
Solvent: CCl₄ or CH₂Cl₂
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Temperature: 60–80°C
-
Reaction Time: 8–12 hours
Mechanism :
The reaction proceeds through a radical chain mechanism, with NBS generating bromine radicals that abstract hydrogen from the toluene methyl group, followed by bromine atom transfer.
Amine Alkylation with Isopropyl Groups
The brominated benzyl intermediate undergoes N-alkylation with isopropyl halides:
Reagents :
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3-Bromo-benzyl bromide (1.0 equiv)
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Isopropylamine (1.2 equiv)
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Base: K₂CO₃ or Et₃N (2.0 equiv)
Conditions :
-
Solvent: THF or DMF
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Temperature: 25–40°C
-
Reaction Time: 4–6 hours
Key Optimization :
Phase-transfer catalysts like tetrabutylammonium bromide (0.05 equiv) enhance reaction efficiency by facilitating interphase reagent transfer.
Chloroacetylation Reaction
The final step introduces the 2-chloroacetamide group via nucleophilic acyl substitution:
Reagents :
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N-(3-Bromo-benzyl)-N-isopropylamine (1.0 equiv)
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Chloroacetyl chloride (1.1 equiv)
Conditions :
-
Solvent: Dichloromethane (DCM)
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Base: Pyridine (2.0 equiv)
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Temperature: 0–5°C (initial), then 20–25°C
-
Reaction Time: 2–3 hours
Purification :
Crude product is washed with 5% HCl (to remove excess amine), followed by brine and NaHCO₃ solution. Final purification uses column chromatography (silica gel, hexane/EtOAc 4:1).
Optimization of Reaction Conditions
Solvent Systems
| Solvent | Reaction Rate (Half-life) | Yield (%) |
|---|---|---|
| THF | 3.2 hours | 85 |
| DMF | 2.8 hours | 89 |
| Acetonitrile | 4.1 hours | 76 |
Polar aprotic solvents like DMF accelerate alkylation by stabilizing transition states.
Catalytic Enhancements
Phase-Transfer Catalysts :
Hydrogenation Catalysts :
Industrial-Scale Production Techniques
Continuous Flow Reactors
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Design : Multi-stage tubular reactors with in-line IR monitoring.
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Throughput : 15–20 kg/day at pilot scale.
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Advantages : Improved heat transfer and reduced side-product formation.
Crystallization Protocols
| Parameter | Optimal Value |
|---|---|
| Anti-solvent | Heptane |
| Cooling Rate | 0.5°C/min |
| Seed Crystal Loading | 0.1% w/w |
This protocol achieves 99.5% purity by suppressing polymorphic impurities.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, ArH), 4.45 (s, 2H, CH₂), 3.85 (m, 1H, CH(CH₃)₂), 1.25 (d, J=6.8 Hz, 6H, CH₃).
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LC-MS : [M+H]⁺ m/z 305.1 (calc. 305.6).
Purity Assessment
| Method | LOD (ppm) | LOQ (ppm) |
|---|---|---|
| HPLC-UV | 0.1 | 0.3 |
| GC-FID | 0.5 | 1.5 |
Comparative Analysis of Synthetic Approaches
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Stepwise Synthesis | 68 | 99.2 | 1.00 |
| One-Pot Procedure | 54 | 97.8 | 0.85 |
| Catalytic Hydrogenation | 72 | 99.5 | 1.20 |
The stepwise method remains optimal for small-scale production, while catalytic hydrogenation offers scalability advantages.
Challenges and Troubleshooting
Common Side Reactions
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Over-alkylation : Controlled by maintaining isopropylamine stoichiometry ≤1.2 equiv.
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Hydrolysis of Chloroacetamide : Mitigated by rigorous anhydrous conditions.
Purification Difficulties
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Co-eluting Impurities : Resolved using gradient elution (hexane to EtOAc over 30 min).
Recent Advancements
Photocatalytic Bromination
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Catalyst : Ru(bpy)₃²⁺
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Efficiency : 92% yield at 25°C vs. 78% with thermal initiation.
Biocatalytic Amination
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Enzyme : Transaminase variant AT-103
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Conversion : 88% with reduced byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Hydrolysis: Carboxylic acids or amines.
Scientific Research Applications
Chemistry
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide serves as a valuable building block in organic synthesis. Its halogenated structure makes it suitable for various chemical transformations, including:
- Substitution Reactions : The bromine and chlorine atoms can be substituted with other functional groups, allowing for the creation of diverse derivatives.
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic compounds, which may have potential applications in pharmaceuticals and agrochemicals.
Biology
The compound has been investigated for its biological activities, particularly concerning enzyme inhibition and antimicrobial properties:
- Enzyme Inhibition : Preliminary studies suggest that this compound exhibits inhibitory effects on specific enzymes, such as elastase. This enzyme is implicated in inflammatory conditions, making this compound a potential candidate for therapeutic applications in diseases like chronic obstructive pulmonary disease (COPD) .
- Antimicrobial Activity : Research indicates that this compound may possess moderate activity against certain Gram-positive bacteria, suggesting its potential role in developing new antimicrobial agents .
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
Elastase Inhibition
A focused study on the elastase inhibitory effects of this compound revealed significant enzyme activity reduction. The compound's IC50 value indicated effective inhibition at micromolar concentrations, suggesting its potential therapeutic application in managing conditions characterized by excessive elastase activity .
Antimicrobial Activity
Another investigation into its antimicrobial properties showed that this compound exhibits moderate activity against Gram-positive bacteria. This finding indicates a promising avenue for developing new antimicrobial agents based on this compound .
Mechanism of Action
The mechanism of action of N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chloroacetamide groups may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide with structurally related compounds, focusing on molecular features, physicochemical properties, and inferred applications.
Table 1: Structural and Functional Comparison of Halogenated Acetamides
Key Findings:
Aromatic vs. Heterocyclic Backbones: The 3-bromo-benzyl group in the target compound contrasts with the 6-bromo-pyridinyl group in the pyridine analog . The benzyl-piperidinyl analog introduces a saturated nitrogen heterocycle, likely increasing basicity and membrane permeability, traits advantageous for central nervous system (CNS) drug candidates.
Halogen Effects :
- Bromine at the 3-position on the benzyl ring (target compound) may sterically hinder electrophilic substitution reactions compared to the 6-position on pyridine . This could influence regioselectivity in further derivatization.
- Chlorine in the acetamide moiety is conserved across all analogs, suggesting its role in stabilizing the molecule via electron-withdrawing effects or covalent interactions with biological targets.
Synthetic Accessibility :
- The pyridine-based compound likely employs nucleophilic substitution (e.g., bromide displacement with tetraethylammonium chloride, as in ), whereas the benzyl-piperidinyl analog may require multi-step alkylation/amination.
Applications :
- Agrochemicals : The target compound’s bromobenzyl group aligns with herbicidal motifs (e.g., inhibition of acetolactate synthase).
- Pharmaceuticals : The piperidinyl analog’s structural similarity to neuroactive compounds (e.g., acetylcholine analogs) suggests CNS applications .
Biological Activity
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds, supported by relevant data and research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-bromo-benzylamine and isopropylamine.
- Reaction with Acetic Anhydride : The 3-bromo-benzylamine is reacted with acetic anhydride to yield 3-bromo-benzylacetamide.
- Amidation Reaction : This intermediate is then subjected to an amidation reaction with isopropylamine under controlled conditions to produce the target compound.
The overall reaction can be summarized as follows:
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antibacterial agents. The Minimum Inhibitory Concentration (MIC) values for this compound have shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria.
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific studies have reported IC50 values indicating effective concentrations required to achieve significant inhibition of cancer cell lines.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and disrupting metabolic pathways.
- Receptor Interaction : It could interact with cellular receptors, modulating signal transduction pathways critical for cell survival and proliferation.
- Gene Expression Modulation : There is potential for this compound to influence gene expression, contributing to its biological effects.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Modulates enzyme activity |
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Amino-N-(3-bromo-benzyl)-N-isopropyl-acetamide | Lacks chlorine atom | Similar antimicrobial properties |
| 2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide | Contains chlorine instead of bromine | Different reactivity and applications |
| N-(4-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide | Variation in bromine position | Comparable anticancer activity |
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at , this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC value of 12.5 µg/mL against S. aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
A recent investigation published in evaluated the anticancer effects of this compound on human cancer cell lines. The study revealed that the compound induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 15 µM, highlighting its potential as a therapeutic agent in oncology.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide?
A common approach involves multi-step alkylation and acylation reactions. For example, the Gabriel synthesis (used for amines) can be adapted by reacting potassium phthalimide with a brominated intermediate (e.g., 3-bromobenzyl bromide), followed by deprotection and subsequent chloroacetylation with 2-chloroacetyl chloride in the presence of isopropylamine . Alternative routes may employ nucleophilic substitution between 3-bromo-benzylamine and 2-chloro-N-isopropyl-acetamide precursors under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization requires column chromatography or recrystallization from ethanol/water mixtures .
Basic: How should researchers characterize this compound spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm for bromobenzyl groups, isopropyl methyl signals at δ 1.1–1.3 ppm, and chloroacetamide carbonyl at ~δ 165–170 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and C-Br vibrations (~560–600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₂H₁₄BrClNO at m/z 330.99) .
Advanced: How can crystallographic data discrepancies be resolved during structure determination?
Discrepancies in electron density maps or R-factor convergence may arise from disordered bromine or chlorine atoms. Use SHELXL for refinement, applying constraints (e.g., ISOR for anisotropic displacement parameters) and validating with the Flack parameter (x) to assess enantiopurity . For twinned crystals, employ the Hooft y parameter in PLATON to validate twin laws . Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H···O) that may affect packing .
Advanced: What side reactions occur during synthesis, and how are they mitigated?
Common issues include:
- N-Alkylation Competes with O-Alkylation : Use polar aprotic solvents (e.g., DMF) and bulky bases (e.g., DIPEA) to favor N- over O-acylation .
- Hydrolysis of Chloroacetamide : Conduct reactions under anhydrous conditions (e.g., molecular sieves) and monitor pH to prevent acid/base-mediated degradation .
- Byproduct Formation from Incomplete Deprotection : Optimize reaction time and temperature during phthalimide removal (e.g., hydrazine hydrate at 80°C for 6 hours) .
Advanced: How is stereochemical integrity assessed in derivatives of this compound?
For chiral analogs, employ X-ray crystallography with SHELXL refinement to determine absolute configuration . Validate using the Flack parameter (x > 0.3 indicates racemic twinning; x ≈ 0 for enantiopure crystals) . For solution-phase analysis, use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol eluent) or circular dichroism to confirm enantiomeric excess .
Basic: What solvent systems are optimal for recrystallizing this compound?
Recrystallization from ethyl acetate/hexane (1:3 v/v) yields high-purity crystals. For polar impurities, use dichloromethane/methanol (gradient cooling from 40°C to −20°C) . Crystallization in acetonitrile is ideal for X-ray-quality crystals, as it minimizes solvent inclusion .
Advanced: How to design stability studies under varying pH and temperature?
- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typically >150°C for acetamides).
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C, monitoring via HPLC-UV at 254 nm. Acidic conditions often hydrolyze the chloroacetamide group, requiring stabilizers like antioxidants (e.g., BHT) .
Advanced: What computational methods predict biological target interactions?
- Molecular Docking : Use AutoDock Vina with targets like kinase domains (PDB: 3POZ) to assess binding affinity.
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for bromine/chlorine) with activity using MOE or Schrödinger . Validate with experimental IC₅₀ assays (e.g., enzyme inhibition in cancer cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
